molecular formula C15H16N4O B4180080 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine

1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B4180080
M. Wt: 268.31 g/mol
InChI Key: UKYUGOWIURJNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine, also known as PIPER, is a chemical compound that belongs to the family of piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This means that it can both activate and inhibit these receptors, depending on the concentration and the presence of other ligands. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of these receptors in a dose-dependent manner, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine are complex and depend on the dose, the route of administration, and the experimental conditions. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to modulate the activity of the serotonin and dopamine systems, leading to changes in mood, anxiety, and reward processing. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to affect other neurotransmitter systems, including glutamate, GABA, and acetylcholine.

Advantages and Limitations for Lab Experiments

1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A and dopamine D2 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine also has some limitations, including its partial agonist/antagonist activity, which can complicate the interpretation of results, and its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine. One direction is to investigate the effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine on other neurotransmitter systems, including glutamate, GABA, and acetylcholine. Another direction is to study the effects of 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine in animal models of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. Additionally, the development of more selective and potent 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine analogs could lead to new insights into the function of the serotonin and dopamine systems.

Scientific Research Applications

1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine is widely used in scientific research as a tool to study the central nervous system. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine is also used to study the dopamine D2 receptor, which is involved in reward and motivation.

properties

IUPAC Name

pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(13-4-3-6-16-12-13)19-10-8-18(9-11-19)14-5-1-2-7-17-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYUGOWIURJNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-pyridinyl)-4-(3-pyridinylcarbonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.